

Technical Support Center: MOG Peptide-Induced EAE Studies

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Compound of Interest

Compound Name: MOG (44-54), mouse, human, rat

Cat. No.: B12385390

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using Myelin Oligodendrocyte Glycoprotein (MOG) peptides for Experimental Autoimmune Encephalomyelitis (EAE) studies. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My EAE experiment failed. I immunized C57BL/6 mice with MOG (44-54) but see no clinical signs. What went wrong?

A1: This is an expected outcome and highlights the most common pitfall when using this specific peptide. The MOG (44-54) peptide, while part of the larger encephalitogenic MOG (35-55) sequence, is not capable of inducing EAE on its own in C57BL/6 mice.^{[1][2][3]} MOG (44-54) is recognized as the minimal core epitope for binding to CD8+ T cells, but the immune response it elicits is insufficient to produce the clinical signs of EAE.^{[4][5]} For successful EAE induction, the longer MOG (35-55) peptide is the standard and validated choice.

Q2: Why is MOG (35-55) the preferred peptide for inducing EAE in C57BL/6 mice?

A2: The MOG (35-55) peptide is the gold standard because it reliably induces a chronic, ascending paralysis that serves as a valuable model for Multiple Sclerosis (MS).^{[6][7]} This peptide sequence contains the necessary T-cell epitopes to activate both CD4+ and CD8+ T cells, leading to a robust autoimmune response against the central nervous system (CNS).^[2]

The resulting pathology includes CNS inflammation, demyelination, and axonal damage, which recapitulates key features of human MS.[6]

Q3: What is the typical disease course for MOG (35-55)-induced EAE in C57BL/6 mice?

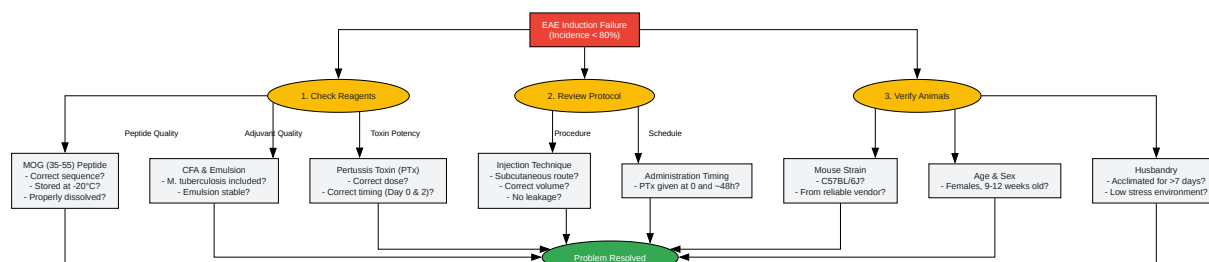
A3: In the C57BL/6 strain, MOG (35-55) immunization typically induces a chronic progressive disease. Clinical signs first appear between 8 and 14 days post-immunization.[8] The disease course starts with tail limpness, progresses to hind limb weakness and then paralysis, and can in severe cases affect the forelimbs.[7] Unlike relapsing-remitting models, mice in this model generally do not recover but maintain a chronic paralysis.[8]

Troubleshooting Guide: MOG (35-55) EAE Induction

Even with the correct peptide, EAE induction can be variable. This guide addresses the most common issues.

Problem: Low Disease Incidence or Complete Induction Failure

If fewer than 80-90% of your mice develop EAE, consider the following factors.



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Caption: Decision tree for troubleshooting EAE induction failure.

Table 1: Comparison of MOG Peptides for EAE Induction in C57BL/6 Mice

Peptide	Primary T-Cell Target	Encephalitogenicity in C57BL/6	Recommended Use
MOG (35-55)	CD4+ (primarily) & CD8+	High[6]	Standard for inducing chronic progressive EAE.
MOG (40-54)	CD4+ & CD8+	Moderate to High[3][9]	Can induce EAE, but MOG (35-55) is more common.
MOG (44-54)	CD8+	None to Very Low[1][3]	In vitro T-cell stimulation; not for EAE induction.

Problem: High Variability in Disease Severity and Onset

Inconsistent clinical scores between animals can compromise data interpretation.

- **Inconsistent Clinical Scoring:** Ensure all personnel use a standardized scoring system and are trained to recognize subtle signs. Scoring should be performed daily at the same time and blinded to treatment groups.
- **Animal Stress:** Excessive handling, noise, or other environmental stressors can delay onset and reduce severity. Allow mice to acclimate for at least one week before immunization and use low-stress handling techniques.[\[8\]](#)
- **Pertussis Toxin (PTx) Potency and Dose:** The dose and biological activity of PTx are critical for breaking the blood-brain barrier. Higher doses increase disease severity.[\[10\]](#) Each new lot of PTx should be validated.

Table 2: Standard EAE Clinical Scoring System

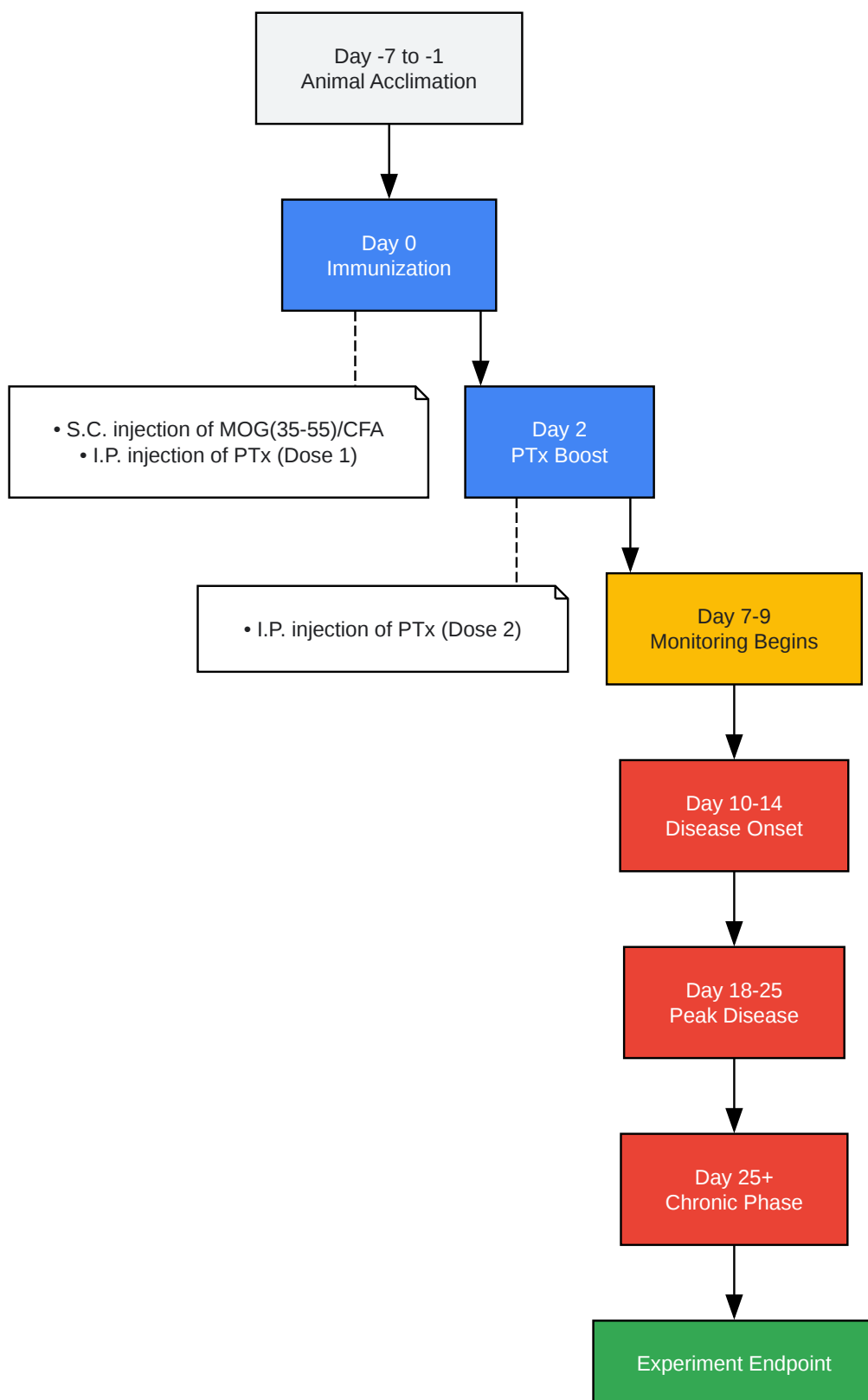
Score	Clinical Signs
0	No clinical signs of EAE. [1]
0.5	Partial loss of tail tonicity (tip of tail is limp). [1] [11]
1	Complete loss of tail tonicity (limp tail). [1]
2	Hind limb weakness or wobbly gait. [1]
3	Complete hind limb paralysis. [1]
3.5	Complete hind limb paralysis and partial forelimb paralysis. [11]
4	Complete hind and forelimb paralysis (quadriplegia). [1]
5	Moribund state or death due to EAE. [1]

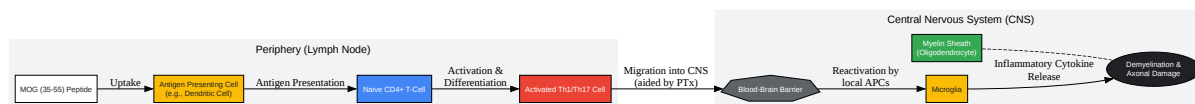
Experimental Protocols

Protocol 1: Active EAE Induction in C57BL/6 Mice

This protocol is a standard method for inducing chronic EAE.

- Animal Selection: Use female C57BL/6 mice, 9-12 weeks of age.[\[8\]](#)
- Antigen Emulsion Preparation:
 - Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.[\[12\]](#)
 - Prepare Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra).[\[12\]](#)
 - Create a 1:1 emulsion of the MOG solution and CFA. Emulsify using two glass syringes connected by a luer lock until a thick, stable emulsion is formed (a drop should not disperse in water).
- Immunization (Day 0):
 - Inject 100-200 μ L of the emulsion subcutaneously (s.c.) split over two sites on the flank. This delivers a total of 100-200 μ g of MOG (35-55).[\[6\]](#)
 - Inject 200-500 ng of Pertussis Toxin (PTx) in PBS intraperitoneally (i.p.).[\[6\]](#)
- Second PTx Injection (Day 2):
 - Administer a second i.p. injection of PTx at the same dose as Day 0 (22-26 hours after the first dose is also reported).[\[6\]](#)[\[8\]](#)
- Monitoring:
 - Begin daily monitoring for clinical signs of EAE starting on Day 7.[\[8\]](#)
 - Provide mice with easy access to food and water on the cage floor once they show signs of paralysis.[\[8\]](#)





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